![molecular formula C23H26N2O6S B2522793 1-(2,5-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-90-3](/img/structure/B2522793.png)

1-(2,5-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

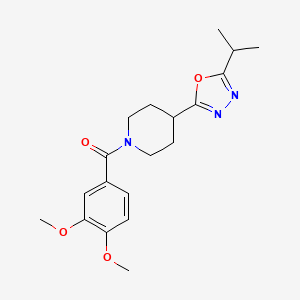

The compound "1-(2,5-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrazine" is a complex organic molecule that appears to be related to various research areas, including the synthesis of pyrazine derivatives and their potential applications. The molecule contains a tetrahydropyrazine core, which is a common motif in medicinal chemistry due to its presence in numerous bioactive compounds. The dimethoxyphenyl groups suggest potential interactions with biological systems, and the sulfonyl moiety could imply a role in targeting specific enzymes or receptors.

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. For instance, a one-pot cyclo-condensation reaction has been used to synthesize 1H-pyrazole derivatives bearing an aryl sulfonate moiety, which could be related to the synthesis of the compound . Additionally, the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives has been reported, which involves a Sonogashira coupling reaction, a method that could potentially be adapted for the synthesis of the target compound . Furthermore, the synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds from reactions involving pentafluoropyridine and sodium phenylsulfinate has been described, which might offer insights into the synthesis of the tetrahydropyrazine core of the compound .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be quite complex, and their properties are influenced by the substituents attached to the core. For example, the X-ray crystal structure of a 2,5-di(phenylethynyl)pyrazine derivative showed that the phenyl rings are parallel to each other and inclined to the pyrazine ring plane . Such structural information is crucial for understanding the molecular conformation and potential intermolecular interactions of the compound.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions. The transannulation of 1-sulfonyl-1,2,3-triazoles with 2H-azirines has been used to synthesize phenyl-substituted dihydropyrazines, which could be relevant to the chemical reactivity of the compound . Additionally, switchable synthesis methods have been developed to produce pyrazines from 1,2,3-triazoles and isoxazoles, indicating the versatility of pyrazine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can vary widely depending on their structure. For instance, a series of silver(I) sulfonates with pyrazine derivatives exhibited luminescent properties, which could suggest potential optoelectronic applications for the compound . The electrochemical behavior of pyrazine derivatives, such as their reduction potentials, can also provide insights into their reactivity and stability .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactivity

Research on compounds structurally related to "1-(2,5-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine" often focuses on synthetic methodologies and the exploration of chemical reactivity. For instance, the work by Ryu et al. (2015) showcases the Rhodium-catalyzed reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles, leading to the efficient synthesis of trisubstituted pyrazines, suggesting potential pathways for synthesizing related structures (Ryu, Baek, & Lee, 2015).

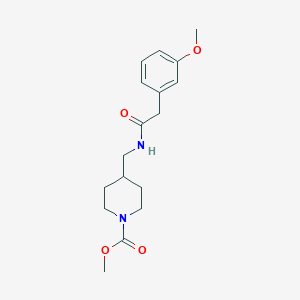

Pharmacological Applications

Compounds with a tetrahydropyrrolo[1,2-a]pyrazine scaffold, similar to the one , have been evaluated for various pharmacological activities. For example, Yamali et al. (2020) investigated novel sulfonamide derivatives containing the pyrazoline pharmacophore for their inhibitory activity against acetylcholinesterase and carbonic anhydrase enzymes, indicating the potential of related structures in the design of multi-target agents for treating diseases like Alzheimer's (Yamali, Gul, Kazaz, Levent, & Gulcin, 2020).

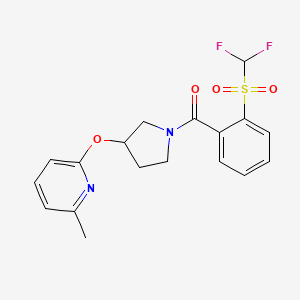

Material Science and Luminescence

In the field of materials science, the synthesis and characterization of novel compounds with specific functional groups can lead to materials with unique properties. Liu et al. (2009) synthesized a series of silver(I) sulfonates with pyrazine derivatives, exploring their photoluminescent properties. Such research underscores the potential use of structurally related compounds in developing new luminescent materials (Liu, Wu, Ma, Yang, & Liu, 2009).

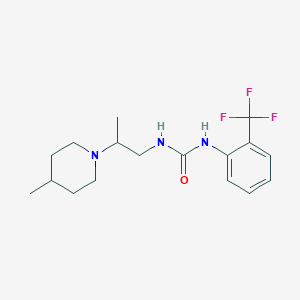

Antimicrobial and Anti-inflammatory Properties

The exploration of heterocyclic compounds, including those with a pyrazole core, for antimicrobial and anti-inflammatory activities, remains a significant area of interest. For instance, the study by Keche et al. (2012) on novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives showed promising results against pro-inflammatory cytokines and microbial strains, hinting at the broader applicability of related compounds in developing new therapeutic agents (Keche, Hatnapure, Tale, Rodge, & Kamble, 2012).

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6S/c1-28-16-7-9-20(30-3)18(14-16)23-19-6-5-11-24(19)12-13-25(23)32(26,27)22-15-17(29-2)8-10-21(22)31-4/h5-11,14-15,23H,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVCXBFVIOXGHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2522712.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine HCl](/img/structure/B2522727.png)

![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2522728.png)

![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2522732.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2522733.png)